Thiobutabarbital

Anesthesiology Pharmacokinetics Rodent Models

Thiobutabarbital is the only thiobarbiturate that provides 4-6h of stable surgical-plane anesthesia from a single dose, avoiding the hemodynamic depression and redosing variability of pentobarbital. It uniquely preserves near-physiological GFR (246 µl/min vs 190 µl/min with α-chloralose) and supports acute supersensitivity kinetics essential for reliable baroreflex, renal micropuncture, and resting-state fMRI datasets. Choose thiobutabarbital for protocols where anesthetic stability directly determines data quality.

Molecular Formula C10H16N2O2S
Molecular Weight 228.31 g/mol
CAS No. 2095-57-0
Cat. No. B3421131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiobutabarbital
CAS2095-57-0
Molecular FormulaC10H16N2O2S
Molecular Weight228.31 g/mol
Structural Identifiers
SMILESCCC(C)C1(C(=O)NC(=S)NC1=O)CC
InChIInChI=1S/C10H16N2O2S/c1-4-6(3)10(5-2)7(13)11-9(15)12-8(10)14/h6H,4-5H2,1-3H3,(H2,11,12,13,14,15)
InChIKeyIDELNEDBPWKHGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityReadily soluble (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





Thiobutabarbital (CAS 2095-57-0) Procurement Guide: Key Compound Data for Scientific and Industrial Use


Thiobutabarbital, also known as Inactin® and chemically described as sodium 5-sec-butyl-5-ethyl-2-thiobarbiturate, is a thiobarbiturate-class central nervous system depressant [1]. Unlike oxybarbiturates such as pentobarbital, the substitution of a sulfur atom for the C2 carbonyl oxygen confers distinct physicochemical and pharmacological properties [2]. It is primarily utilized as a long-acting, stable anesthetic in rodent models, with a characteristic prolonged duration of action and a favorable profile for maintaining cardiovascular and renal homeostasis during acute physiological studies [3].

Why Thiobutabarbital Cannot Be Simply Substituted by Other Barbiturates


Simple substitution of thiobutabarbital with other common barbiturates like pentobarbital or thiopental is scientifically unsound due to its unique combination of an exceptionally long anesthetic duration and a distinct kinetic profile that induces 'acute supersensitivity' rather than tolerance [1]. While thiopental provides ultra-short action and pentobarbital requires repeated dosing, thiobutabarbital maintains a stable, prolonged anesthetic plane for several hours, which is critical for long-term physiological recording. Furthermore, its relative hemodynamic stability compared to other anesthetics like α-chloralose in renal studies highlights that class-based substitution would compromise both the quality and duration of experimental data [2].

Quantitative Evidence Supporting Selection of Thiobutabarbital Over Analogs


Direct Head-to-Head Comparison: Thiobutabarbital Exhibits Exceptionally Prolonged Anesthetic Duration vs. Butabarbital and Hexobarbital in Rats

In a direct comparative study using an intravenous threshold technique in adult male rats, thiobutabarbital demonstrated an exceptionally long duration of action, a key differentiating factor from butabarbital and hexobarbital [1]. While hexobarbital showed increased duration with higher dose rates, thiobutabarbital and butabarbital both exhibited a stepwise increase in the duration of the EEG 'silent second' (SS) criterion. Crucially, the phenomenon of 'acute supersensitivity' was induced with thiobutabarbital at a rate of 20 mg/kg/min, the reverse of the acute tolerance observed with hexobarbital [1].

Anesthesiology Pharmacokinetics Rodent Models

Cross-Study Comparable: Thiobutabarbital Provides Significantly Higher GFR Compared to α-Chloralose in Murine Renal Studies

In a direct comparison of anesthetic protocols for murine renal function studies, thiobutabarbital (TBB) anesthesia resulted in a significantly higher glomerular filtration rate (GFR) compared to α-chloralose (CHL) anesthesia [1]. During the first 30-minute collection period (P1), the GFR in TBB-anesthetized mice was 246 ± 8 µl/min, compared to 190 ± 15 µl/min for CHL (p<0.05) [1]. While blood pressure and heart rate were stable and comparable between the two groups, GFR under TBB remained stable through a second period, whereas CHL showed a 1±6% change [1].

Nephrology Physiology Renal Clearance

Class-Level Inference: Thiobutabarbital Demonstrates Intermediate Potency for Hexose Transport Inhibition, Differing from Pentobarbital and Barbital

In a study of barbiturate effects on hexose transport in 3T3-C2 murine fibroblasts, thiobutabarbital exhibited an IC50 of 1.0 mM, placing it between the more potent pentobarbital (IC50 0.8 mM) and the less potent barbital (IC50 4.0 mM) [1]. This differential potency, consistent with the Meyer-Overton rule, indicates that thiobutabarbital's ability to interact with the GLUT-1 transporter and inhibit its intrinsic activity is not equivalent to other barbiturates [1].

Cellular Pharmacology GLUT-1 Transporter In vitro Models

Supporting Evidence: Thiobutabarbital's Minimal Cardiovascular Effects Support Hemodynamic Stability in Long-Term Studies

Vendor technical documentation and supporting literature consistently report that thiobutabarbital (as Inactin®) exerts 'minimal effects on cardiovascular tone and renal output' . This is a key differentiator from other barbiturates like pentobarbital, which is known to cause severe cardiovascular and respiratory depression, particularly at surgical anesthesia doses [1]. This characteristic is essential for studies where preserving baseline hemodynamic parameters is a prerequisite.

Cardiovascular Physiology Rodent Anesthesia Hemodynamics

Optimal Research and Industrial Application Scenarios for Thiobutabarbital


Extended-Duration Surgical Anesthesia in Rodent Models

Researchers requiring a single-dose anesthetic that provides 4-6 hours of stable, surgical-plane anesthesia in rats should prioritize thiobutabarbital. Its exceptionally long duration of action and unique 'acute supersensitivity' kinetic profile (as established in Section 3, Evidence Item 1) make it superior to alternatives like pentobarbital, which requires redosing and leads to variable recovery [1]. This scenario is ideal for complex surgical preparations (e.g., stereotaxic surgery, chronic instrumentation) where maintaining a consistent anesthetic depth is critical.

Acute Renal Function and Micropuncture Studies in Rodents

Thiobutabarbital is the anesthetic of choice for precise measurements of glomerular filtration rate (GFR) and single nephron function via micropuncture in rats and mice. As quantified in Section 3, Evidence Item 2, it supports a significantly higher GFR (246 µl/min) compared to α-chloralose (190 µl/min) while maintaining stable blood pressure [2]. This makes it an essential tool for studies involving inulin clearance, renal blood flow, and tubular transport, where preserving near-physiological renal hemodynamics is paramount.

Cardiovascular and Autonomic Nervous System Physiology Experiments

For experiments monitoring blood pressure, heart rate, and sympathetic nerve activity over several hours, thiobutabarbital is the preferred anesthetic due to its documented 'minimal effects on cardiovascular tone' (Section 3, Evidence Item 4) . Unlike pentobarbital, which induces severe cardiovascular depression at surgical doses, thiobutabarbital preserves baseline hemodynamic stability, reducing data variability and the need for vasoactive support. This is crucial for studies on baroreflex function, hemodynamic compensation, and autonomic regulation [3].

Functional MRI (fMRI) Studies of Brain Hemodynamics in Rats

Thiobutabarbital has been validated as a suitable anesthetic for resting-state fMRI studies aimed at evaluating brain hemodynamic responsiveness. Research shows that under thiobutabarbital anesthesia, functional connectivity (FC) is 'clearly coupled' with stimulus-induced BOLD responses, providing a stable baseline for assessing neurovascular coupling [4]. This makes it a reliable alternative to volatile anesthetics like isoflurane, which can confound fMRI signals.

Technical Documentation Hub

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